4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is an organic compound with a complex structure that includes a piperidine ring, a carboxamide group, and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 4-methylpiperidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylphenyl)benzenamine
- 4-methyl-N-(4-methylphenyl)-benzenesulfonamide
- 4-methyl-N-(4-methylphenyl)piperidine
Uniqueness
4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-12-3-5-13(6-4-12)11-17-14(18)15(2)7-9-16-10-8-15/h3-6,16H,7-11H2,1-2H3,(H,17,18) |
InChI Key |
VNNCHIGTWQBBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2(CCNCC2)C |
Origin of Product |
United States |
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